6-(3-Nitrophenyl)-4,5-dihydropyridazin-3(2h)-one

Enzyme inhibition Dihydroorotase Selectivity profiling

Procure 6-(3-Nitrophenyl)-4,5-dihydropyridazin-3(2H)-one (CAS 52239-76-6) as a critical meta-nitrophenyl pharmacophore starting point. Its unsubstituted C-4 and C-5 positions enable divergent synthesis of derivative libraries for analgesic, anti-inflammatory, and agrochemical discovery. The electron-withdrawing meta-nitro group (σmeta ≈ 0.71) provides a defined electronic baseline for SAR, ensuring reproducibility where minor 6-aryl alterations drastically change potency. Ideal as a PDE3A-SLFN12 negative control and pharmacologically inert comparator.

Molecular Formula C10H9N3O3
Molecular Weight 219.20 g/mol
CAS No. 52239-76-6
Cat. No. B15218202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Nitrophenyl)-4,5-dihydropyridazin-3(2h)-one
CAS52239-76-6
Molecular FormulaC10H9N3O3
Molecular Weight219.20 g/mol
Structural Identifiers
SMILESC1CC(=O)NN=C1C2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C10H9N3O3/c14-10-5-4-9(11-12-10)7-2-1-3-8(6-7)13(15)16/h1-3,6H,4-5H2,(H,12,14)
InChIKeyFXGPGOXCPDDDGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Nitrophenyl)-4,5-dihydropyridazin-3(2H)-one (CAS 52239-76-6): Core Scaffold Identity and Procurement Baseline


6-(3-Nitrophenyl)-4,5-dihydropyridazin-3(2H)-one (CAS 52239-76-6) is a dihydropyridazinone heterocycle bearing a meta-nitrophenyl substituent at the 6-position . This compound belongs to the pharmacologically significant pyridazin-3(2H)-one class, which includes marketed drugs such as pimobendan, levosimendan, and emorfazone [1]. With a molecular formula of C10H9N3O3 and a molecular weight of 219.2 g/mol, it represents the minimal 6-aryl-dihydropyridazinone scaffold without additional substitution at the 4- or 5-positions . This structural simplicity distinguishes it from elaborated analogs and makes it a versatile starting material for derivatization in medicinal chemistry programs.

6-(3-Nitrophenyl)-4,5-dihydropyridazin-3(2H)-one: Why Generic Substitution with Closest Analogs Is Not Scientifically Justified


Although multiple 6-aryl-4,5-dihydropyridazin-3(2H)-one analogs share the same core heterocycle, the electronic and steric properties conferred by the meta-nitro substituent create a distinct reactivity and biological profile that cannot be assumed interchangeable [1]. The 3-nitrophenyl group is electron-withdrawing (Hammett σmeta ≈ 0.71 for NO2), which modulates the electron density of the pyridazinone ring differently than para-nitro, unsubstituted phenyl, or amino-substituted analogs [2]. Published SAR studies on pyridazinone-based PDE3 inhibitors and analgesic agents demonstrate that even minor alterations to the 6-aryl substitution pattern produce substantial changes in target engagement, cellular potency, and in vivo efficacy [3]. Consequently, procurement of this specific compound—rather than a close analog—is critical for ensuring reproducibility in structure-activity relationship (SAR) studies, derivative synthesis, and biological screening campaigns where the meta-nitrophenyl pharmacophore is the intended starting point.

6-(3-Nitrophenyl)-4,5-dihydropyridazin-3(2H)-one: Quantitative Differentiation Evidence Against Closest Analogs


Enzyme Inhibition Selectivity: Weak Dihydroorotase Inhibition Contrasts with Potent PDE3 Engagement of Elaborated Analogs

In a direct enzymatic assay, 6-(3-nitrophenyl)-4,5-dihydropyridazin-3(2H)-one exhibited an IC50 of 1.00 × 10^6 nM (1 mM) against dihydroorotase from mouse Ehrlich ascites cells, tested at 10 µM concentration at pH 7.37 [1]. This extremely weak inhibition contrasts sharply with elaborated analogs such as DNMDP (6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one), which potently inhibits PDE3A and PDE3B at nanomolar concentrations (Ki < 50 nM) and induces PDE3A-SLFN12 complex formation leading to cancer cell cytotoxicity [2]. The >20,000-fold difference in target engagement demonstrates that the unelaborated 3-nitrophenyl scaffold alone is insufficient for PDE3 inhibition and that the 4-diethylamino and 5-methyl substituents present in DNMDP are essential for high-affinity PDE3 binding.

Enzyme inhibition Dihydroorotase Selectivity profiling PDE3

Synthetic Versatility: Unsubstituted 4- and 5-Positions Enable Derivatization Unavailable in Pre-Substituted Analogs

6-(3-Nitrophenyl)-4,5-dihydropyridazin-3(2H)-one possesses unsubstituted positions at C-4 and C-5 of the dihydropyridazinone ring, in contrast to analogs such as DNMDP (5-methyl substituted) and levosimendan precursor 6-(4-aminophenyl)-5-methyl-4,5-dihydro-3(2H)-pyridazinone (also 5-methyl substituted) . This structural feature has been exploited to synthesize at least three distinct derivative series via condensation with substituted benzaldehydes at the 4-position, generating 4-benzylidene derivatives (IVa-IVc) with demonstrated analgesic activity in the hot plate model [1]. Additionally, a library of six 4-substituted benzylidene/furfurylidene derivatives (4a-f) was synthesized from this parent scaffold and evaluated for analgesic and anti-inflammatory activities, with compounds 4f, 4b, 4d, and 4e showing higher activity than the remaining derivatives [2]. Pre-substituted analogs (e.g., 5-methyl congeners) cannot serve as precursors for C-5 diversification without de novo synthesis, giving the target compound a unique advantage as a divergent synthetic intermediate.

Synthetic intermediate Derivatization Medicinal chemistry Scaffold

Electronic Modulation: Meta-Nitro Substitution Imparts Distinct Electronic Profile vs. Para-Nitro and Unsubstituted Phenyl Analogs

The 3-nitrophenyl substituent in the target compound exerts a different electronic influence on the pyridazinone ring compared to the 4-nitrophenyl isomer (CAS 105537-49-3) or the unsubstituted 6-phenyl analog (CAS 7466-68-7) . The nitro group at the meta position primarily exerts an inductive electron-withdrawing effect (Hammett σmeta = 0.71) without the resonance contribution present in the para isomer (σpara = 0.78), resulting in measurably different ring electron density distribution [1]. In the vasorelaxant SAR study by Bansal et al. (2013), the nature and position of 6-phenyl substituents significantly affected vasodilatory activity in rat thoracic aortic rings, with electron-withdrawing substituents generally enhancing potency compared to the unsubstituted phenyl analog [2]. While the 3-nitrophenyl compound was not directly tested in that study, the established SAR trend supports that meta-nitro substitution produces quantitatively different pharmacological outcomes than para-nitro or unsubstituted phenyl variants.

Electronic effects Hammett constants QSAR Reactivity

Biological Activity Spectrum: Broad but Modest Intrinsic Activity Distinguishes This Scaffold from Potent, Target-Specific Analogs

Derivatives of 6-(3-nitrophenyl)-4,5-dihydropyridazin-3(2H)-one have been evaluated across multiple in vivo pharmacological models. In the Eddy's hot plate analgesic assay in mice, 4-benzylidene derivatives (IVa-IVc) showed significant analgesic activity compared to the control group but were less potent than the reference drug aspirin [1]. In anticonvulsant screening, 4-(substituted benzylidene)-6-(3-nitrophenyl)-4,5-dihydro pyridazin-3(2H)-ones were tested against maximal electroshock (MES)-induced seizures [2]. The parent 3-nitrophenyl scaffold thus exhibits a broad but moderate biological profile, in contrast to highly optimized analogs such as DNMDP, which achieves potent and selective cancer cell killing (EC50 values in the 10–100 nM range across PDE3A/SLFN12-dependent cell lines) through a well-defined PDE3A-SLFN12 interaction mechanism [3]. This broad-but-modest profile makes the target compound more suitable as a reference scaffold for multi-target exploratory programs rather than as a single-target probe.

Analgesic Anti-inflammatory Anticonvulsant In vivo pharmacology

6-(3-Nitrophenyl)-4,5-dihydropyridazin-3(2H)-one: Evidence-Backed Research and Industrial Application Scenarios


Divergent Synthesis of Focused Pyridazinone Libraries for Phenotypic Screening

The compound's unsubstituted C-4 and C-5 positions enable the divergent synthesis of structurally diverse derivative libraries via condensation, alkylation, or cycloaddition reactions. Published work demonstrates the generation of at least three benzylidene and six benzylidene/furfurylidene derivatives from this scaffold, all characterized by IR, NMR, and mass spectroscopy [7]. Medicinal chemistry teams seeking to explore 6-(3-nitrophenyl)-pyridazinone chemical space for analgesic, anti-inflammatory, or anticonvulsant lead discovery should prioritize this compound as the common synthetic intermediate, rather than pre-functionalized analogs that constrain diversification options [8].

Negative Control Compound for PDE3A/PDE3B-Mediated Cancer Cytotoxicity Studies

Given that 6-(3-nitrophenyl)-4,5-dihydropyridazin-3(2H)-one lacks the 4-diethylamino and 5-methyl substituents essential for PDE3A/B inhibition and SLFN12-dependent cytotoxicity (as demonstrated by DNMDP SAR studies), this compound is structurally suited as a negative control in cellular assays probing PDE3A-SLFN12 complex formation [7]. Its weak dihydroorotase inhibition (IC50 = 1 mM) further supports its use as a pharmacologically inert comparator in enzyme panels [8].

Reference Scaffold for Electronic Structure-Activity Relationship (SAR) Studies

The meta-nitrophenyl substitution provides a well-defined electronic starting point (σmeta = 0.71) for systematic SAR investigations into how 6-aryl electronic properties modulate pyridazinone biological activity [7]. Published vasorelaxant SAR studies on 6-arylpyridazinones confirm that phenyl substituent electronic character significantly influences vasodilatory potency in rat aortic ring assays [8]. Researchers can procure this compound as the meta-nitro reference point for comparative studies against para-nitro, amino, chloro, and unsubstituted phenyl congeners.

Intermediate for Agrochemical Fungicide Development Programs

Substituted dihydropyridazinones, including 6-aryl variants, have been patented as agricultural fungicides [7]. The 3-nitrophenyl scaffold's established synthetic accessibility and the known fungicidal activity of structurally related dihydropyridazinones support its use as a key intermediate in agrochemical discovery programs targeting fungal pathogens [8].

Quote Request

Request a Quote for 6-(3-Nitrophenyl)-4,5-dihydropyridazin-3(2h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.